molecular formula C7H8N2O3 B13013505 2-Methoxy-6-methyl-4-nitropyridine

2-Methoxy-6-methyl-4-nitropyridine

Cat. No.: B13013505
M. Wt: 168.15 g/mol
InChI Key: CCOZIRXHBTVVHC-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-4-nitropyridine typically involves nitration reactions. One common method is the nitration of 2-methoxy-6-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-4-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-methyl-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-4-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitropyridine
  • 6-Methyl-4-nitropyridine
  • 2-Methoxy-6-methylpyridine

Uniqueness

2-Methoxy-6-methyl-4-nitropyridine is unique due to the specific combination of functional groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other nitropyridines .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-methoxy-6-methyl-4-nitropyridine

InChI

InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)4-7(8-5)12-2/h3-4H,1-2H3

InChI Key

CCOZIRXHBTVVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)[N+](=O)[O-]

Origin of Product

United States

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